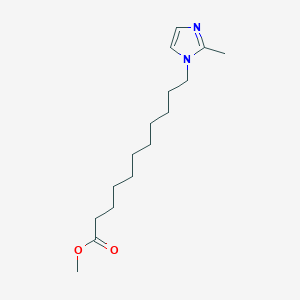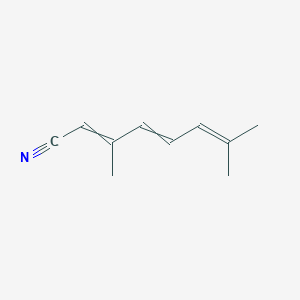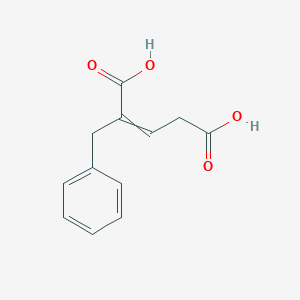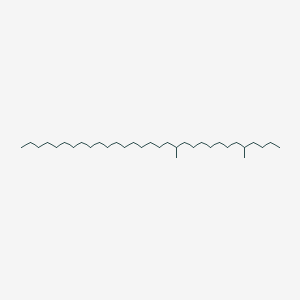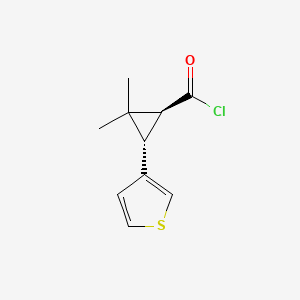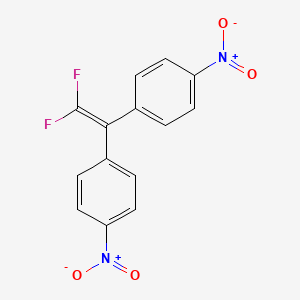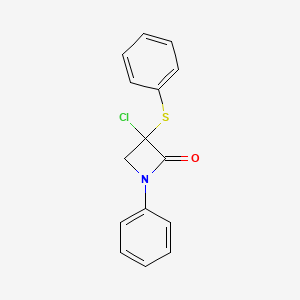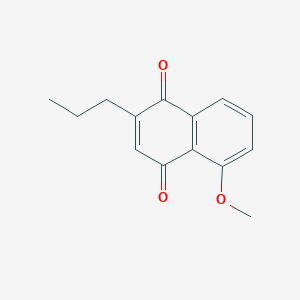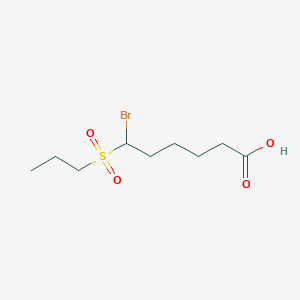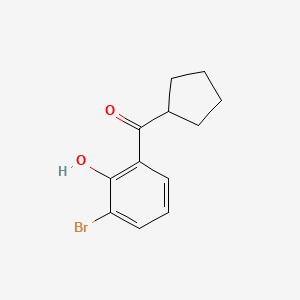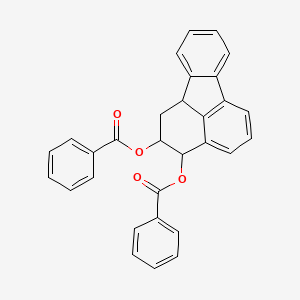
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate is a complex organic compound with the molecular formula C30H22O4 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate typically involves multi-step organic reactionsThe final step involves esterification with benzoic acid to form the dibenzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenequinone, while reduction could produce tetrahydrofluoranthene derivatives.
Applications De Recherche Scientifique
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism by which 2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes. Additionally, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrofluoranthene: A similar compound with a hydrogenated fluoranthene core but lacking the benzoate groups.
Fluoranthenequinone: An oxidized derivative of fluoranthene with quinone groups.
Dibenzo[a,h]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different functional groups.
Uniqueness
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate is unique due to the presence of both hydroxyl and benzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
85955-76-6 |
|---|---|
Formule moléculaire |
C30H22O4 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(3-benzoyloxy-1,2,3,10b-tetrahydrofluoranthen-2-yl) benzoate |
InChI |
InChI=1S/C30H22O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-17,25-26,28H,18H2 |
Clé InChI |
KIAZRXPXLKZNPS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=CC=CC3=C2C1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


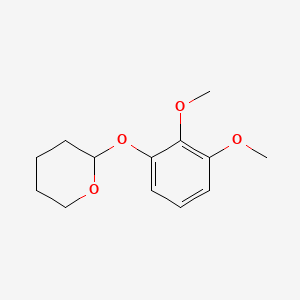
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
